2-(Benzyloxy)-4-chlorobenzoic acid
Description
2-(Benzyloxy)-4-chlorobenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy (-OBz) group at the 2-position and a chloro (-Cl) substituent at the 4-position of the aromatic ring. The compound’s carboxylic acid group renders it reactive in acid-base chemistry, esterification, and coordination reactions. It is likely utilized as a pharmaceutical intermediate or synthetic precursor, given the prevalence of benzyloxy and chloro motifs in drug design (e.g., protease inhibitors or kinase modulators) .
Properties
IUPAC Name |
4-chloro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKBOQPEWFTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625722 | |
| Record name | 2-(Benzyloxy)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57479-71-7 | |
| Record name | 4-Chloro-2-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57479-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-chlorobenzoic acid typically involves the reaction of 2-hydroxy-4-chlorobenzoic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxy-4-chlorobenzoic acid+Benzyl chlorideK2CO3,Reflux2-(Benzyloxy)-4-chlorobenzoic acid
Industrial Production Methods: In an industrial setting, the production of 2-(Benzyloxy)-4-chlorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium amide (NaNH2) or sodium hydroxide (NaOH) in the presence of a suitable nucleophile.
Major Products:
Oxidation: 2-(Carboxybenzyloxy)-4-chlorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-hydroxybenzoic acid.
Substitution: 2-(Benzyloxy)-4-aminobenzoic acid.
Scientific Research Applications
2-(Benzyloxy)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(Benzyloxy)-2-chlorobenzoic Acid
This positional isomer swaps the substituents, placing the benzyloxy group at the 4-position and the chloro at the 2-position. Key differences include:
- Acidity : The para-positioned benzyloxy group (electron-donating via resonance) may slightly reduce the carboxylic acid’s acidity compared to the ortho-substituted target compound, where steric hindrance near the -COOH group could destabilize the deprotonated form .
- Reactivity : The ortho-chloro substituent in the isomer may hinder electrophilic substitution reactions more effectively than the para-chloro in the target compound.
Functional Group Variation: 4-((Benzyloxy)carbonyl)-2-chlorobenzoic Acid
This derivative introduces a benzyloxycarbonyl (-OCOOBz) group at the 4-position, altering its chemical behavior:
- Acidity : The electron-withdrawing carbonyl adjacent to the benzoic acid group enhances acidity compared to the target compound.
- Applications : The carbonyl group enables peptide coupling or esterification, making it valuable in prodrug synthesis or polymer chemistry .
Steric Modification: 2-(Benzyloxy)-4-chloro-3-methylbenzoic Acid
The addition of a methyl (-CH₃) group at the 3-position introduces steric effects:
- Solubility : Increased hydrophobicity reduces water solubility compared to the target compound.
- Synthetic Utility : The methyl group may impede crystallization or hinder reactions requiring planar transition states (e.g., cycloadditions) .
Ester Derivatives: 4-Benzyloxybenzoic Acid Methyl Ester
As an ester, this derivative lacks the free carboxylic acid group, resulting in:
- Lipophilicity : Higher logP values enhance membrane permeability, favoring its use in drug delivery.
- Stability : Susceptible to hydrolysis under acidic/basic conditions, unlike the more stable carboxylic acid form .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(Benzyloxy)-4-chlorobenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a benzyloxy group and a chlorine atom in the para position relative to the carboxylic acid group. Various studies have explored its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The chemical structure of 2-(Benzyloxy)-4-chlorobenzoic acid can be represented as follows:
Anticancer Activity
Research has indicated that 2-(Benzyloxy)-4-chlorobenzoic acid exhibits anticancer properties . A study demonstrated its effectiveness against several cancer cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31) cells. The compound showed promising IC50 values, indicating its potential as a therapeutic agent in oncology.
| Cell Line | IC50 Value (µM) |
|---|---|
| HL-60 | 10.32 |
| HCT-15 | 6.62 |
| UO-31 | 7.69 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through various biochemical pathways, including the inhibition of key signaling pathways involved in cancer progression .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects . In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines in activated immune cells. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
2-(Benzyloxy)-4-chlorobenzoic acid has demonstrated antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using standard antimicrobial susceptibility tests, revealing significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
The mechanism by which 2-(Benzyloxy)-4-chlorobenzoic acid exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to decreased cell viability.
- Receptor Interaction : Similar compounds have been shown to bind with high affinity to various receptors, influencing cellular signaling pathways related to growth and inflammation .
Case Studies
- Study on Cancer Cell Lines : In a comparative study involving multiple cancer cell lines, 2-(Benzyloxy)-4-chlorobenzoic acid was tested alongside standard chemotherapeutics. The results indicated that it possessed comparable potency to established drugs, suggesting its utility as a potential lead compound for further development .
- Anti-inflammatory Research : An investigation into the anti-inflammatory properties highlighted its ability to significantly reduce inflammation markers in vitro. The study noted that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages .
Pharmacokinetics
Understanding the pharmacokinetics of 2-(Benzyloxy)-4-chlorobenzoic acid is crucial for its therapeutic application:
- Absorption : The compound has shown favorable absorption characteristics when administered orally.
- Metabolism : Preliminary studies suggest that it undergoes metabolic conversion in the liver, which may enhance or diminish its biological activity.
- Elimination : Data indicate a moderate elimination half-life, which could influence dosing regimens in clinical settings .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(Benzyloxy)-4-chlorobenzoic acid, and what are their mechanistic considerations?
- Methodological Answer : A typical synthesis involves sulfonylation or benzylation of 4-chlorobenzoic acid derivatives. For example, describes using thionyl chloride (SOCl₂) with dimethylformamide (DMF) as a catalyst to activate carboxylic acid groups, followed by benzyloxy group introduction via nucleophilic substitution. Mechanistically, SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts with benzyl alcohol under basic conditions to form the benzyl ether. Reaction optimization should consider stoichiometry, temperature (reflux conditions), and catalyst loading to avoid side reactions like over-sulfonylation .
Q. What analytical techniques are recommended for confirming the structure of 2-(Benzyloxy)-4-chlorobenzoic acid?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and benzyloxy group integration. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemical ambiguities. For purity assessment, high-performance liquid chromatography (HPLC) or melting point analysis is recommended .
Q. What purification methods are effective for this compound post-synthesis?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) effectively removes unreacted starting materials. Column chromatography with silica gel and a gradient eluent (e.g., dichloromethane/methanol) can isolate the product from byproducts. notes that solubility in aqueous solvents may require pH adjustment (e.g., acidification to precipitate the carboxylic acid) .
Q. What are the key safety precautions when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors. Store in sealed containers in dry, ventilated areas away from ignition sources (per and ). In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting due to diastereotopic protons or coupling with adjacent substituents) can be resolved by variable-temperature NMR or 2D techniques (COSY, HSQC). highlights the use of X-ray crystallography to confirm spatial arrangements of substituents, which can clarify ambiguous spectral assignments. Computational modeling (DFT calculations) may also predict coupling constants for comparison .
Q. What are the stability considerations for 2-(Benzyloxy)-4-chlorobenzoic acid under different storage conditions?
- Methodological Answer : The compound is prone to hydrolysis of the benzyloxy group under acidic or basic conditions. recommends storage in inert atmospheres (argon) at 2–8°C to prevent degradation. Long-term stability studies should monitor purity via HPLC and track decomposition products (e.g., 4-chlorobenzoic acid) using LC-MS .
Q. How does the electronic environment of substituents affect the acidity of the benzoic acid group in this compound?
- Methodological Answer : The electron-withdrawing chloro group at the 4-position increases acidity (lower pKa) by stabilizing the deprotonated carboxylate via inductive effects. The benzyloxy group at the 2-position, however, may exert a weaker electron-donating resonance effect, partially counteracting the chloro group’s influence. Titration experiments (pH-metric or potentiometric) can quantify pKa shifts compared to unsubstituted benzoic acid .
Q. What strategies can resolve contradictions in mass spectrometry data when impurities are present?
- Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates between the target compound and impurities with similar m/z ratios. Isotopic pattern analysis (e.g., chlorine’s ³⁵Cl/³⁷Cl signature) aids in identifying chlorinated byproducts. emphasizes cross-validation with NMR and IR to rule out isobaric interferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
